2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid
Description
2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid is a thiazole derivative characterized by a methyl-substituted phenylamino group at the 2-position and a carboxylic acid moiety at the 4-position of the thiazole ring. This compound is synthesized via hydrolysis of its methyl ester precursor using LiOH in methanol, achieving a yield of 81% . Its structural framework is associated with diverse biological activities, including interactions with the aryl hydrocarbon receptor (AHR) pathway, as seen in related thiazole derivatives like 2-(1’H-Indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester, an endogenous AHR agonist .
Properties
IUPAC Name |
2-(N-methylanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-13(8-5-3-2-4-6-8)11-12-9(7-16-11)10(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNOYARCOJMDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364356-34-3 | |
| Record name | 2-[methyl(phenyl)amino]-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid typically involves the reaction of an arylamine with a thiazole derivative. One common method involves the use of chloroacetyl chloride and an arylamine in the presence of a base such as potassium carbonate in an anhydrous solvent like benzene at low temperatures . The reaction proceeds through nucleophilic substitution, forming the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Antimicrobial Activity
Research indicates that derivatives of 2-(methyl(phenyl)amino)thiazole-4-carboxylic acid exhibit moderate to significant antibacterial and antifungal properties. For instance, synthesized compounds demonstrated inhibitory effects against clinical isolates such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at 250 µg/mL and 375 µg/mL, respectively.
Anticancer Potential
The compound has been explored for its role in oncology, particularly as a potential anticancer agent. It forms part of the structural backbone for established drugs like dasatinib and alpelisib, indicating its relevance in drug design for cancer therapies. Various thiazole derivatives have shown selective action against cancer cell lines, including glioblastoma and melanoma, suggesting their potential for targeted cancer treatments.
Anthelmintic Activity
In addition to its antibacterial properties, the compound has been evaluated for its anthelmintic activity against various helminth species. In vitro and in vivo assays have shown that certain derivatives possess promising effects as anthelmintic agents, with efficacy varying based on the specific helminth species tested.
Endocrinology
Thyroid Inhibition
this compound derivatives have been investigated for their ability to inhibit thyroid hormone production in hyperthyroidism treatment. Clinical studies have suggested that these compounds can effectively reduce excessive thyroid hormone levels, providing a therapeutic option for managing hyperthyroidism.
Neurology and Immunology
The compound has also been studied for its role in regulating central inflammation, highlighting its potential use in controlling inflammatory processes within the brain. This application could lead to advancements in treating neuroinflammatory diseases.
Biochemistry and Enzymology
Enzyme Modulation
Research has demonstrated that thiazole-based compounds can modulate the activity of various enzymes involved in metabolic processes. For example, molecular docking studies have revealed that these compounds can bind to enzymes such as DNA gyrase B and human peroxiredoxin 5, indicating their potential as enzyme inhibitors or modulators.
Data Table: Summary of Applications
| Application Area | Specific Use | Result Summary |
|---|---|---|
| Antimicrobial | Antibacterial against Staphylococcus aureus | MIC: 250 µg/mL |
| Antifungal | MIC: 375 µg/mL | |
| Oncology | Anticancer agent | Selective action against glioblastoma and melanoma |
| Anthelmintic | Activity against helminths | Efficacy varies by species tested |
| Endocrinology | Thyroid hormone inhibition | Reduces excessive thyroid hormone production |
| Neurology | Regulation of brain inflammation | Potential treatment for neuroinflammatory diseases |
| Enzymology | Modulation of DNA gyrase B | Binding confirmed through molecular docking studies |
Case Studies
- Antimicrobial Evaluation : A study synthesized various thiazole derivatives to assess their antimicrobial efficacy against clinical isolates. The results indicated significant antibacterial activity with promising MIC values.
- Anticancer Research : In vitro assays were conducted on multiple cancer cell lines to evaluate the cytotoxic effects of thiazole derivatives. The findings revealed selective cytotoxicity towards specific cancer types, paving the way for further drug development.
- Thyroid Inhibition Study : Clinical trials involving patients with hyperthyroidism demonstrated that administration of thiazole derivatives effectively lowered thyroid hormone levels, showcasing their therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or block receptors by mimicking natural ligands . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Physicochemical Properties
2-Phenyl-thiazole-4-carboxylic acid methoxymethylamide
- Substituents : Phenyl group at the 2-position and methoxymethylamide at the 4-position.
- Synthesis : Prepared via condensation reactions, yielding 73.6% with high purity (95%) .
- Properties : Exhibits distinct NMR signals (δ 8.01 ppm for thiazole proton) and a molecular ion peak at m/z 271.0 [M + Na]⁺, indicating stability under ESI-MS conditions .
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid
- Substituents : 2,6-Difluorophenyl group at the 2-position.
- Impact: Fluorine atoms enhance lipophilicity and metabolic stability compared to the methyl(phenyl)amino group. The compound’s molecular formula (C₁₀H₅F₂NO₂S) and molar mass (257.22 g/mol) suggest increased acidity due to electron-withdrawing fluorine substituents .
2-(3-Phenylureido)thiazole-4-carboxylic acid
- Substituents : Ureido linkage at the 2-position.
- Synthesis : Formed via reaction with phenyl isocyanate, enabling hydrogen bonding interactions critical for enzyme inhibition (e.g., carbonic anhydrase-III) .
2-[[(tert-Butoxycarbonyl)amino]methyl]thiazole-4-carboxylic acid
Stability and Metabolic Considerations
- Metabolism: Nitrofuran-containing thiazoles (e.g., 2-amino-4-(5-nitro-2-furyl)thiazole) undergo prostaglandin hydroperoxidase-mediated metabolism, leading to nucleic acid adducts—a mechanism linked to carcinogenicity .
- Electron-Withdrawing Effects : Trifluoromethyl and fluorine substituents (e.g., in 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid) improve metabolic stability but may reduce solubility .
Biological Activity
2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid, a compound within the thiazole family, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, specifically against Mycobacterium tuberculosis, and its interactions with various biological targets.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with a methyl(phenyl)amino group and a carboxylic acid functional group. This structural configuration is crucial for its biological activity, influencing solubility, permeability, and interaction with biological targets.
Antimicrobial Activity
Research has highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis. For instance, derivatives of 2-aminothiazole-4-carboxylate have shown significant activity, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml (240 nM) against M. tuberculosis H37Rv .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | mtFabH |
| Thiolactomycin (TLM) | 13 | M. tuberculosis H37Rv |
| Isoniazid (INH) | 0.25 | M. tuberculosis H37Rv |
This table summarizes the antimicrobial potency of selected thiazole derivatives against M. tuberculosis, illustrating their potential as new anti-tubercular agents.
The mechanism by which this compound exerts its effects involves inhibition of key enzymes in the fatty acid synthesis pathway of mycobacteria, particularly the β-ketoacyl synthase enzyme mtFabH . This inhibition is critical for the survival of M. tuberculosis, making it a promising target for drug development.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of thiazole derivatives:
- Study on Antitubercular Activity : A series of novel thiazole derivatives were synthesized and tested for their activity against M. tuberculosis. The most potent compound demonstrated rapid bactericidal activity and selectivity towards mycobacterial species over other bacteria .
- Selectivity and Toxicity Studies : In vitro studies assessed the cytotoxicity of these compounds on mammalian cell lines alongside their antimicrobial efficacy, revealing a favorable safety profile for several derivatives .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicated that modifications at specific positions on the thiazole ring could enhance antimicrobial activity while maintaining low toxicity .
Q & A
Q. What are the common synthetic routes for 2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid?
The synthesis typically involves cyclization and functionalization strategies. Cyclization of α-haloketones with thiourea forms the thiazole core, followed by introducing the methyl(phenyl)amino and carboxylic acid groups under controlled pH and temperature conditions. Catalysts like EDCI and HOBt are often used to activate carboxyl groups for amide bond formation . Purification methods include recrystallization from solvents like DMF/acetic acid mixtures .
Q. What analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for confirming structure and purity. For example, ¹H NMR can resolve the methyl(phenyl)amino substituent’s aromatic protons (δ 7.2–7.6 ppm) and thiazole ring protons (δ 6.8–7.1 ppm), while MS provides molecular ion peaks matching the exact mass (e.g., m/z 261.07 for C₁₁H₁₁N₂O₂S) .
Q. How is this compound utilized in biological assays?
It serves as a scaffold for studying enzyme inhibition (e.g., kinases) and receptor binding. For instance, analogs with hydrazinyl-thiazole moieties are tested for antimicrobial activity against Gram-positive/-negative bacteria using broth microdilution assays . Antioxidant potential is evaluated via DPPH radical scavenging assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
Contradictions in yields (e.g., 34.5% vs. 98.7% for similar derivatives) highlight the need for optimizing catalysts, solvent systems, and reaction times. For example, using EDCI/HOBt in DMF at 0–5°C improves coupling efficiency, while refluxing in ethanol for 6–8 hours enhances cyclization . Kinetic monitoring via TLC ensures reaction completion .
Q. What strategies resolve stereochemical challenges in synthesizing thiazole derivatives?
Chiral resolution techniques, such as using L- or D-cysteine in cyclization reactions, yield (4R)- or (4S)-isomers. Diastereomeric salts formed with chiral acids (e.g., tartaric acid) can separate enantiomers, confirmed by polarimetry and X-ray crystallography .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictory results (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, temperature) or compound purity. Validating protocols with positive controls (e.g., known inhibitors) and repeating experiments with HPLC-purified samples (>95% purity) enhances reproducibility .
Q. What mechanistic insights exist for this compound’s interaction with the Aryl Hydrocarbon Receptor (AhR)?
Thiazole-4-carboxylic acid derivatives act as AhR ligands, inducing apoptosis in cancer cells. Competitive binding assays using radiolabeled ligands (e.g., ³H-TCDD) and transcriptional reporter assays (e.g., luciferase-linked CYP1A1 promoters) elucidate binding affinity and downstream effects .
Q. How are in silico ADMET profiles generated for this compound?
Computational tools like SwissADME predict permeability (LogP ≈ 2.1), metabolic stability (CYP450 interactions), and toxicity (AMES test). Molecular docking simulations with AhR’s PAS-B domain (PDB: 1X0O) identify key hydrogen bonds with residues like Asn246 and Gln307 .
Q. What are the challenges in designing multi-step syntheses for analogs with enhanced solubility?
Poor aqueous solubility (common in thiazoles) is addressed by introducing polar groups (e.g., methoxymethyl) or formulating as sodium salts. Solubility parameters (e.g., Hansen solubility parameters) guide solvent selection for recrystallization .
Q. How can researchers validate target engagement in cellular models?
Techniques include CRISPR-Cas9 knockout of AhR to confirm pathway specificity and Western blotting for downstream markers (e.g., NQO1). Isotope-labeled analogs (e.g., ¹⁴C-tagged) track cellular uptake and sublocalization via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
